

# Cost-effectiveness analysis of Elsulfavirine compared to other first-line HIV therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Elsulfavirine |           |
| Cat. No.:            | B1671185      | Get Quote |

# Elsulfavirine: A Cost-Effectiveness Analysis Against First-Line HIV Therapies

For Immediate Release

This guide provides a comprehensive cost-effectiveness analysis of **Elsulfavirine**, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), in comparison to other widely used first-line antiretroviral therapies for HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical efficacy, safety profiles, and economic considerations.

# **Executive Summary**

**Elsulfavirine**, developed by Viriom and marketed as Elpida®, has emerged as a significant therapeutic option, particularly in the Russian Federation where it is included in first-line treatment guidelines.[1] Clinical data from a 96-week study demonstrates that **Elsulfavirine**, in combination with a nucleoside reverse transcriptase inhibitor (NRTI) backbone, offers comparable virologic and immunologic efficacy to Efavirenz-based regimens, but with a significantly improved safety profile. Economically, **Elsulfavirine** presents a competitive pricing structure within the Russian market, positioning it as a potentially cost-effective alternative to other established first-line agents, including both NNRTIs and integrase strand transfer inhibitors (INSTIs) like Dolutegravir.





# **Comparative Efficacy and Safety**

A pivotal phase IIb randomized, double-blind, multicenter study compared the efficacy and safety of **Elsulfavirine** (20 mg once daily) against Efavirenz (600 mg once daily), both in combination with tenofovir disoproxil fumarate/emtricitabine (TDF/FTC), in treatment-naïve HIV-1 infected patients over 96 weeks.

Table 1: Comparative Efficacy of Elsulfavirine vs. Efavirenz at 48 and 96 Weeks

| Outcome                     | Elsulfavirine +<br>TDF/FTC | Efavirenz +<br>TDF/FTC | Study Reference |
|-----------------------------|----------------------------|------------------------|-----------------|
| Week 48                     |                            |                        |                 |
| HIV-1 RNA < 50<br>copies/mL | 81% (44/55)                | 74% (35/47)            | [2]             |
| Mean CD4+ T-cell increase   | +179 cells/mm³             | +182 cells/mm³         | [3]             |
| Week 96                     |                            |                        |                 |
| HIV-1 RNA < 50<br>copies/mL | 78%                        | 72%                    | [2]             |

Table 2: Comparative Safety and Tolerability of **Elsulfavirine** vs. Efavirenz at 48 Weeks

| Adverse Event<br>Category                   | Elsulfavirine +<br>TDF/FTC | Efavirenz +<br>TDF/FTC | p-value | Study<br>Reference |
|---------------------------------------------|----------------------------|------------------------|---------|--------------------|
| Any Drug-<br>Related Adverse<br>Event       | 36.7% (22/60)              | 77.6% (45/58)          | <0.0001 | [3]                |
| CNS Disorders                               | 31.7%                      | 62.1%                  | 0.008   | [3]                |
| Discontinuation<br>due to Adverse<br>Events | 3.3% (2/60)                | 12.1% (7/58)           | -       | [3]                |



The data clearly indicates that while both regimens are effective in viral suppression and immune reconstitution, **Elsulfavirine** is associated with a significantly lower incidence of adverse events, particularly those related to the central nervous system, which are common with Efavirenz.[3][4] This improved tolerability leads to fewer treatment discontinuations, a critical factor for long-term therapeutic success.

# **Economic Analysis**

A direct head-to-head cost-effectiveness study of **Elsulfavirine** against other first-line regimens in Russia is not yet publicly available. However, by analyzing the procurement costs of antiretroviral drugs in the Russian Federation, a comparative cost landscape can be constructed.

Table 3: Estimated Annual Cost of First-Line HIV Regimens in Russia

| Regimen                 | Anchor Drug            | Estimated<br>Annual Cost<br>(RUB) | Estimated<br>Annual Cost<br>(USD) | Data Source |
|-------------------------|------------------------|-----------------------------------|-----------------------------------|-------------|
| Elsulfavirine-<br>based | Elsulfavirine 20<br>mg | 85,000                            | 1,153                             | [5]         |
| Efavirenz-based         | Efavirenz 600<br>mg    | 8,400                             | 114                               | [5]         |
| Dolutegravir-<br>based  | Dolutegravir 50<br>mg  | 74,759                            | 1,015                             | [6]         |

Note: Costs are based on 2021/2022 procurement data and exchange rates may vary. The cost of the NRTI backbone (e.g., TDF/FTC or Lamivudine/Tenofovir) is an additional component of the total regimen cost but is similar across these regimens.

While the Efavirenz-based regimen is the least expensive, its use is associated with a higher rate of adverse events leading to potential additional costs related to managing side effects and switching therapies.[3] Dolutegravir-based regimens, which are often preferred in international guidelines for their high efficacy and good tolerability, have a comparable cost to **Elsulfavirine** in Russia.[5][6] Given **Elsulfavirine**'s superior safety profile compared to Efavirenz and its



competitive pricing relative to Dolutegravir, it presents a strong case for being a cost-effective option, particularly when considering the indirect costs associated with adverse events and treatment adherence.

# **Experimental Protocols**

Methodology of the **Elsulfavirine** vs. Efavirenz Clinical Trial (Phase IIb)

This was a randomized, placebo-controlled, double-blind, multicenter study conducted in treatment-naïve HIV-1-infected patients.

- Participants: 120 adult patients with HIV-1 RNA > 1,000 copies/mL and CD4+ T-cell count > 100 cells/mm<sup>3</sup>.
- Randomization: Patients were randomized 1:1 to receive either Elsulfavirine 20 mg once daily or Efavirenz 600 mg once daily.
- Blinding: All patients also received a placebo matching the active drug in the other arm to maintain blinding.
- Backbone Therapy: All participants received open-label TDF/FTC.
- Primary Endpoints: The primary efficacy endpoint was the proportion of patients with HIV-1 RNA < 50 copies/mL at week 48. Safety and tolerability were assessed through the monitoring of adverse events.
- Follow-up: The study continued to 96 weeks to assess long-term efficacy and safety.[2][3]

Pharmacoeconomic Analysis Methodology (General Approach)

Pharmacoeconomic evaluations of antiretroviral therapies typically involve the following steps:

- Model Structure: A Markov model is often used to simulate the progression of HIV disease through various health states defined by CD4+ cell counts and viral load.[7][8]
- Clinical Inputs: Efficacy (viral suppression rates), rates of adverse events, and treatment discontinuation probabilities are derived from clinical trial data.



- Cost Inputs: Direct medical costs include antiretroviral drugs, routine care, management of adverse events, and treatment of opportunistic infections. Indirect costs, such as productivity losses, may also be considered from a societal perspective.[9][10]
- Outcomes: The model estimates lifetime costs, life-years gained, and quality-adjusted lifeyears (QALYs).
- Cost-Effectiveness Ratio: The incremental cost-effectiveness ratio (ICER) is calculated as
  the additional cost of a new therapy divided by the additional health benefit (e.g., QALYs
  gained) compared to the standard of care.

## **Mechanism of Action and Signaling Pathways**

**Elsulfavirine** is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a non-essential site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[11] This prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.

Efavirenz is also an NNRTI and shares a similar mechanism of action with **Elsulfavirine**, directly inhibiting the reverse transcriptase enzyme.[4][11][12][13][14]

Dolutegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV integrase enzyme, preventing the integration of the viral DNA into the host cell's genome, another essential step for viral replication.[15][16][17][18][19]





Click to download full resolution via product page

Figure 1: Mechanisms of Action for NNRTIs and INSTIs.





Click to download full resolution via product page

Figure 2: Generalized Clinical Trial Workflow.

## Conclusion

Elsulfavirine demonstrates a compelling profile as a first-line HIV therapy. Its non-inferior efficacy to Efavirenz, combined with a significantly better safety and tolerability profile, makes it a valuable clinical option. The economic analysis, based on available procurement data from Russia, suggests that Elsulfavirine is competitively priced against other modern first-line regimens like Dolutegravir. For healthcare systems seeking to optimize both clinical outcomes and resource allocation, Elsulfavirine warrants serious consideration as a cost-effective and well-tolerated component of antiretroviral therapy. Further direct comparative cost-effectiveness studies are encouraged to solidify these findings in various healthcare settings.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Integrase Wikipedia [en.wikipedia.org]
- 2. The molecular biology of HIV integrase PMC [pmc.ncbi.nlm.nih.gov]
- 3. croiconference.org [croiconference.org]
- 4. Efavirenz StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. itpcglobal.org [itpcglobal.org]
- 6. itpc-eeca.org [itpc-eeca.org]
- 7. Cost-Effectiveness of Dolutegravir as a First-Line Treatment Option in the HIV-1-Infected Treatment-Naive Patients in Russia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacoeconomic evaluation of intensified antiretroviral treatment strategies in HIV/AIDS | Semantic Scholar [semanticscholar.org]
- 9. Pharmacoeconomic analysis of antiretroviral therapy regimes in the Syrian Arab Republic | Gushchina | FARMAKOEKONOMIKA. Modern Pharmacoeconomics and Pharmacoepidemiology [pharmacoeconomics.ru]
- 10. eprajournals.com [eprajournals.com]
- 11. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Efavirenz Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 17. Dolutegravir Wikipedia [en.wikipedia.org]
- 18. Dolutegravir a review of the pharmacology, efficacy, and safety in the treatment of HIV PMC [pmc.ncbi.nlm.nih.gov]



- 19. Tivicay, Tivicay PD (dolutegravir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- To cite this document: BenchChem. [Cost-effectiveness analysis of Elsulfavirine compared to other first-line HIV therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671185#cost-effectiveness-analysis-of-elsulfavirinecompared-to-other-first-line-hiv-therapies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com